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Compound of Interest

(S)-2-(methoxymethyl)piperazine

Compound Name:
2HCI

Cat. No.: B14035642

Get Quote

Executive Summary

(S)-2-(Methoxymethyl)piperazine (often supplied as the dihydrochloride salt to ensure stability)
is a privileged chiral diamine scaffold used extensively in medicinal chemistry. Its structural
value lies in its ability to introduce defined stereochemistry, enhance aqueous solubility via the
secondary amine and ether oxygen, and serve as a rigidified linker in fragment-based drug
design (FBDD).[1]

This guide addresses the synthesis, physical properties, and application of this scaffold, with a
specific focus on distinguishing it from its achiral and piperidine analogs.[1]

Chemical Identity & Properties
Nomenclature and Identifiers

Precise identification is critical due to the existence of close structural analogs (e.g.,
piperidines, regioisomers).[1]
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Chemical Name

(S)-2-(Methoxymethyl)piperazine
dihydrochloride

Common Abbreviation

(S)-2-MMP[1] - 2HCI

CAS Number (Free Base)

101073-82-5 (Note: Often indexed as the
racemate or generic; verify stereochemistry via
CoA)

CAS Number (R-Enantiomer)

660862-81-7 (Reference standard for chiral

separation)

CAS Number (Boc-Precursor)

1217728-72-7 (tert-butyl (S)-2-

(methoxymethyl)piperazine-1-carboxylate)

Molecular Formula

CeH14N20[1][2] - 2HCI

Molecular Weight

130.19 (Free Base) / 203.11 (Dihydrochloride)

Chiral Center

C2 (S-configuration)

CRITICAL WARNING: Do not confuse with (S)-2-(methoxymethyl)piperidine (CAS 149054-86-

4). The piperidine analog lacks the second nitrogen atom and has significantly different basicity

and hydrogen-bonding potential.

Physical & Chemical Properties[1]

o Appearance: White to off-white hygroscopic solid (2HCI salt).

e Solubility: Highly soluble in water (>100 mg/mL), DMSO, and methanol.[1] Insoluble in non-

polar solvents (hexane, ether).

e pKa:
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o N1 (distal): ~9.8 (Typical for secondary amines)

o N4 (proximal to ether): ~5.5-6.0 (Inductive effect of the methoxy group lowers pKa).

» Hygroscopicity: The dihydrochloride salt is deliquescent. It must be stored under desiccant or
inert atmosphere (Argon/Nitrogen).

Synthesis & Manufacturing

The synthesis of the (S)-enantiomer typically utilizes the "Chiral Pool" strategy, starting from L-
Serine.[1] This ensures high optical purity (>99% ee) without the need for expensive chiral
resolution steps.

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the industrial route from L-Serine to the target dihydrochloride
salt.
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Figure 1: Step-wise synthesis of (S)-2-(methoxymethyl)piperazine 2HCI from L-Serine.[1]
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Detailed Protocol: Key Steps

o Cyclization: L-Serine methyl ester is coupled with N-Boc-Glycine. Removal of the Boc group
followed by base-induced cyclization yields the diketopiperazine (3,6-dioxopiperazine)
derivative.[1]

o Global Reduction: The diketopiperazine is reduced using Borane-THF (BHs-THF) or Lithium
Aluminum Hydride (LiAIH4). This converts the carbonyls to methylenes, yielding (S)-2-
hydroxymethylpiperazine.[1]

o Note: This intermediate is water-soluble and difficult to extract. Continuous extraction or
resin purification is often required.

e Selective Protection & Methylation:

o The N1 and N4 nitrogens have similar reactivity. To selectively methylate the oxygen, the
nitrogens are typically protected (e.g., with Boc20).[1]

o O-Methylation: Sodium hydride (NaH) and Methyl lodide (Mel) are used.

o Salt Formation: The final Boc-protected intermediate is treated with anhydrous HCI in
dioxane or diethyl ether to precipitate the dihydrochloride salt.

Applications in Drug Discovery[1][3][4][5]

This scaffold is a "privileged structure" in medicinal chemistry, appearing in kinase inhibitors,
GPCR ligands, and ion channel blockers.[1]

Structural Advantages[1]

» Vector Control: The C2-substituent forces the piperazine ring into a preferred chair
conformation, directing the N1 and N4 vectors into specific trajectories.[1]

e Solubility Enhancement: The ether oxygen accepts hydrogen bonds, while the protonated
amines (at physiological pH) increase aqueous solubility—a common fix for lipophilic drug
candidates.

Application Workflow (Graphviz Visualization)
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Figure 2: Medicinal chemistry applications and physicochemical benefits of the scaffold.[1]

Analytical Characterization

Validating the identity and purity of (S)-2-(methoxymethyl)piperazine 2HCI requires specific
analytical techniques due to its lack of UV chromophores (unless derivatized) and its salt
nature.

Recommended Analytical Methods
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Method Purpose Protocol Notes

Diagnostic signals: O-Methyl
1H NMR (D20) Structure Verification singlet (~3.3 ppm), Piperazine
ring protons (2.8—-3.5 ppm).

Column: Chiralpak AD-H or IC.
Mobile Phase:
Hexane/IPA/DEA (requires

. ) ] derivatization with benzoyl

Chiral HPLC Enantiomeric Excess (ee€) ) S

chloride or similar if UV
detection is needed, as the
native molecule has weak UV

absorbance).

Silver Nitrate (AgNO3) titration
- ) to confirm stoichiometry
Titration Chloride Content )
(should be ~2.0 equivalents of

cl).

Use maleic acid or dimethyl
gNMR Purity Assay sulfone as an internal standard
in D20.

Handling & Storage[1]

o Storage: -20°C is optimal. Store in a tightly sealed vial within a secondary desiccated
container.

 Stability: The free base is prone to air oxidation (N-oxide formation) and carbamate formation
with atmospheric CO2. The 2HCI salt is chemically stable but physically unstable
(hygroscopic).

References
o Scaffold Synthesis & Properties

o Citation: Rossen, K., et al. "Asymmetric Synthesis of Piperazine-2-carboxylic Acid
Derivatives."[1] Journal of Organic Chemistry, 1995.
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o Context: Establishes the foundational route from amino acids (Serine) to chiral
piperazines.

e Medicinal Chemistry Applications

o Citation: Ye, H., et al. "Piperazine Scaffolds in Drug Discovery."[1] Bioorganic & Medicinal
Chemistry Letters, 2010.

o Context: Reviews the use of substituted piperazines in increasing solubility and selectivity
in kinase inhibitors.

e Chemical Safety & Data

o Source: PubChem Compound Summary for (S)-2-(methoxymethyl)piperazine.

o URL: [Link] (Note: Verify specific isomer data).

e Supplier Data (Grounding)

o Source: Enamine / Sigma-Aldrich Catalog Entries for "tert-butyl (S)-2-
(methoxymethyl)piperazine-1-carboxylate".[1]

o Context: Verification of commercial availability of the protected precursor (CAS 1217728-
72-7).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: (S)-2-
(Methoxymethyl)piperazine 2HCI[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14035642/docs#in-depth-technical-guide-s-2-
methoxymethyl-piperazine-2hcl-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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